N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
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Overview
Description
N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with a unique structure that includes multiple ether linkages and a thienoimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide typically involves multiple steps. The process begins with the preparation of the thienoimidazole core, followed by the introduction of the hydroxy-tetraoxatetradecyl chain. The final step involves the formation of the pentanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group in the thienoimidazole ring can be reduced to form a hydroxyl group.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.
Scientific Research Applications
N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as improved solubility and stability.
Mechanism of Action
The mechanism of action of N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- S-(14-Hydroxy-3,6,9,12-tetraoxatetradec-1-yl) ethanethioate
- 14-hydroxy-3,6,9,12-tetraoxatetradecyl acrylate
Uniqueness
N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide (CAS No. 1778736-31-4) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C20H37N3O7S and a molecular weight of 463.59 g/mol. Its structure features a thieno[3,4-d]imidazole moiety, which is known for its biological relevance in various pharmacological contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thieno[3,4-d]imidazole structure is known to exhibit:
- Antimicrobial Properties : It may inhibit bacterial growth by disrupting cell wall synthesis or function.
- Anticancer Activity : Preliminary studies suggest that it could induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.
- Drug Delivery Potential : The hydrophilic character and potential for controlled release make it suitable for use in drug delivery systems.
Biological Activity Overview
Activity Type | Description |
---|---|
Antimicrobial | Potential inhibition of bacterial growth; specific mechanisms remain under study. |
Anticancer | Induces apoptosis in specific cancer cell lines; further research needed. |
Drug Delivery Systems | Suitable for formulating drug delivery systems due to its hydrophilicity. |
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HL-60 (leukemia), K562 (chronic myeloid leukemia), and others.
- Concentration : Effective at concentrations as low as 10 nM.
- Mechanism : Induction of G0/G1 cell cycle arrest and subsequent apoptosis.
Antimicrobial Studies
The compound has shown promise in preliminary antimicrobial assays:
- Bacterial Strains Tested : Various Gram-positive and Gram-negative bacteria.
- Inhibition Zones : Significant inhibition zones were observed in agar diffusion tests.
- Potential Applications : Could be explored further as a lead compound for antibiotic development.
Case Study 1: Anticancer Efficacy
A study conducted on the HL-60 cell line revealed that treatment with the compound led to:
- Reduction in Metabolic Activity : A significant decrease in metabolic activity was recorded after 48 hours of exposure.
- Apoptotic Markers : Increased levels of cleaved caspase-3 indicated the activation of apoptotic pathways.
Case Study 2: Drug Delivery Application
Research into the formulation of drug delivery systems using this compound highlighted:
- Stability at Physiological pH : The compound remained stable at neutral pH but showed hydrolysis at acidic pH.
- Enhanced Bioavailability : When conjugated with other therapeutic agents, it improved the bioavailability and efficacy of anticancer drugs.
Properties
Molecular Formula |
C20H37N3O7S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C20H37N3O7S/c24-6-8-28-10-12-30-14-13-29-11-9-27-7-5-21-18(25)4-2-1-3-17-19-16(15-31-17)22-20(26)23-19/h16-17,19,24H,1-15H2,(H,21,25)(H2,22,23,26)/t16-,17-,19-/m0/s1 |
InChI Key |
IIFSCYFMGWFCPT-LNLFQRSKSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCO)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCO)NC(=O)N2 |
Origin of Product |
United States |
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